molecular formula C14H11NO5 B6391029 6-Hydroxy-5-(4-methoxycarbonylphenyl)nicotinic acid CAS No. 1262006-59-6

6-Hydroxy-5-(4-methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6391029
CAS No.: 1262006-59-6
M. Wt: 273.24 g/mol
InChI Key: AWVDZGAABFSUOE-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(4-methoxycarbonylphenyl)nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of a hydroxy group at the 6th position and a methoxycarbonylphenyl group at the 5th position on the nicotinic acid ring. It is a valuable compound in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(4-methoxycarbonylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like dimethylformamide (DMF), and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(4-methoxycarbonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the methoxycarbonyl group can produce a hydroxymethyl derivative.

Scientific Research Applications

6-Hydroxy-5-(4-methoxycarbonylphenyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(4-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxycarbonyl groups play a crucial role in its binding affinity and activity. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-5-methoxynicotinic acid: Similar structure but lacks the methoxycarbonylphenyl group.

    Nicotinic acid (Niacin): A simpler structure with only a carboxylic acid group on the pyridine ring.

    Isonicotinic acid: Another isomer of nicotinic acid with the carboxylic acid group at the 4th position.

Uniqueness

6-Hydroxy-5-(4-methoxycarbonylphenyl)nicotinic acid is unique due to the presence of both hydroxy and methoxycarbonylphenyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-methoxycarbonylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-14(19)9-4-2-8(3-5-9)11-6-10(13(17)18)7-15-12(11)16/h2-7H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVDZGAABFSUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687790
Record name 5-[4-(Methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-59-6
Record name 5-[4-(Methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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